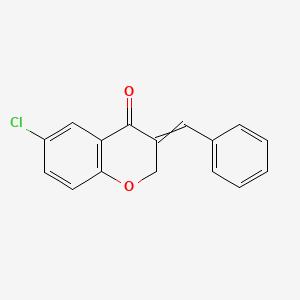
3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one
Overview
Description
3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one is a chemical compound belonging to the class of chroman-4-one derivatives. These compounds are characterized by their oxygen-containing heterocyclic structure, which makes them significant in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one typically involves the condensation of benzaldehyde with 6-chloro-2,3-dihydro-4H-1-benzopyran-4-one in the presence of a base. The reaction is usually carried out under mild conditions, such as room temperature, to avoid the decomposition of the reactants.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one has been extensively studied for its biological and pharmaceutical activities. It exhibits a broad spectrum of significant biological properties, including antioxidant, antifungal, antiviral, anti-inflammatory, and monoamine oxidase inhibitory activities. These properties make it a valuable compound in the development of therapeutic agents and other applications in chemistry, biology, medicine, and industry.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby preventing oxidative stress and cellular damage. The exact mechanism of action may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one is structurally related to other chroman-4-one derivatives and flavonoids. Some similar compounds include:
3-Benzylidene-4-chromanone
3-Benzylidene-2,3-dihydro-4H-1-benzopyran-4-one
3-Benzylidene-2,3-dihydro-4H-1-benzopyran-4-one derivatives
These compounds share similar biological properties but may differ in their specific activities and applications. The uniqueness of this compound lies in its chloro-substituted structure, which can influence its reactivity and biological effects.
Properties
IUPAC Name |
3-benzylidene-6-chlorochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c17-13-6-7-15-14(9-13)16(18)12(10-19-15)8-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEBJFAQFWAWAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)C(=O)C3=C(O1)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697711 | |
| Record name | 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206071-98-9 | |
| Record name | 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


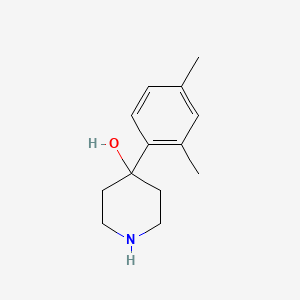
![Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1504418.png)
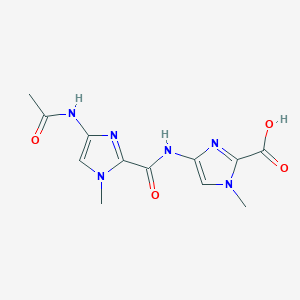
-methanol](/img/structure/B1504438.png)
![Tert-butyl 2-benzyl-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1504444.png)
![Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1504445.png)
![8-Benzyl-1,8-diazaspiro[4.5]decane](/img/structure/B1504447.png)
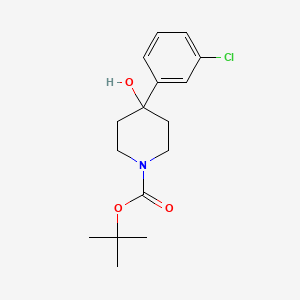
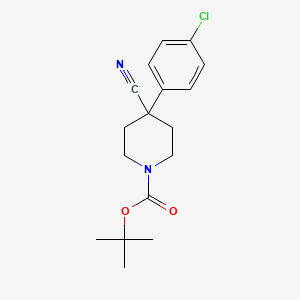
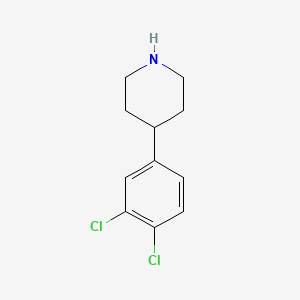
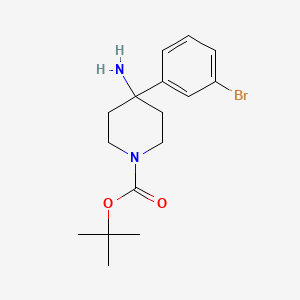
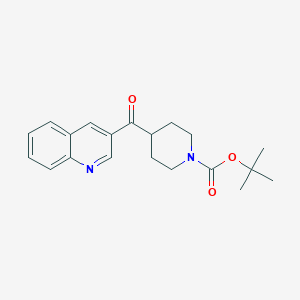
![1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B1504458.png)

